4-(5-{[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-3-yl)phenyl methyl ether
Overview
Description
4-(5-{[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-3-yl)phenyl methyl ether is a complex organic compound that features a combination of benzoxazole, oxadiazole, and phenyl ether moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-3-yl)phenyl methyl ether typically involves multiple steps:
Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized using 2-aminophenol and an appropriate aldehyde or ketone under acidic or basic conditions.
Synthesis of Oxadiazole Ring: The oxadiazole ring is often formed by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling Reactions: The benzoxazole and oxadiazole intermediates are then coupled using a thiolating agent to introduce the sulfanyl group.
Etherification: Finally, the phenyl ether linkage is introduced through a nucleophilic substitution reaction involving a phenol derivative and an alkyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro group on the benzoxazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
4-(5-{[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-3-yl)phenyl methyl ether has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.
Material Science:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole and oxadiazole moieties can interact with biological macromolecules, disrupting their normal function and leading to therapeutic effects. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Known for their antimicrobial and anticancer activities.
Oxadiazole Derivatives: Studied for their anti-inflammatory and antimicrobial properties.
Uniqueness
The unique combination of benzoxazole, oxadiazole, and phenyl ether moieties in 4-(5-{[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-3-yl)phenyl methyl ether provides a distinct set of chemical and biological properties that are not commonly found in other compounds. This makes it a valuable target for further research and development.
Properties
IUPAC Name |
6-chloro-2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1,3-benzoxazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3S/c1-22-12-5-2-10(3-6-12)16-20-15(24-21-16)9-25-17-19-13-7-4-11(18)8-14(13)23-17/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIICNMXUOHEPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(O3)C=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.